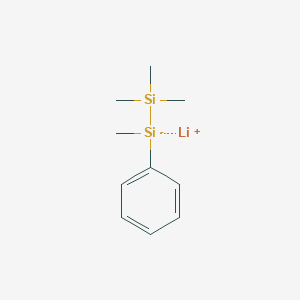
Lithium;methyl-phenyl-trimethylsilylsilanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;methyl-phenyl-trimethylsilylsilanide is an organolithium compound that features a lithium atom bonded to a methyl-phenyl-trimethylsilylsilanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;methyl-phenyl-trimethylsilylsilanide can be synthesized through the reaction of methyl-phenyl-trimethylsilylsilanide chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction conditions, and ensuring proper handling and storage of reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;methyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Lithium;methyl-phenyl-trimethylsilylsilanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;methyl-phenyl-trimethylsilylsilanide involves the reactivity of the lithium atom and the silicon-containing group. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric protection and can influence the reactivity of the compound by stabilizing intermediates .
Comparación Con Compuestos Similares
Similar Compounds
(Trimethylsilyl)methyllithium: Similar in structure but lacks the phenyl group.
Bis(trimethylsilyl)methyllithium: Contains two trimethylsilyl groups instead of one.
Tris(trimethylsilyl)methyllithium: Contains three trimethylsilyl groups.
Uniqueness
Lithium;methyl-phenyl-trimethylsilylsilanide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which provides a distinct reactivity profile compared to other organolithium compounds. This combination allows for unique applications in organic synthesis and material science .
Propiedades
Número CAS |
823207-38-1 |
|---|---|
Fórmula molecular |
C10H17LiSi2 |
Peso molecular |
200.4 g/mol |
Nombre IUPAC |
lithium;methyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C10H17Si2.Li/c1-11(12(2,3)4)10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1 |
Clave InChI |
MOLWQNFEDSPGFO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


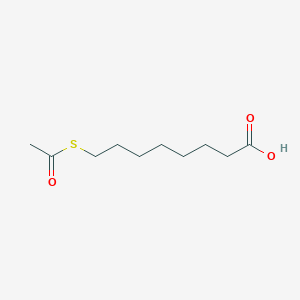
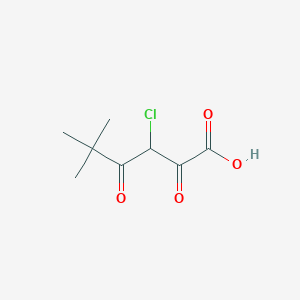
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
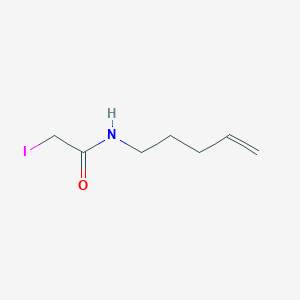
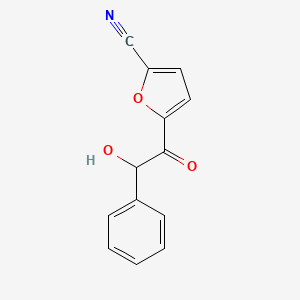
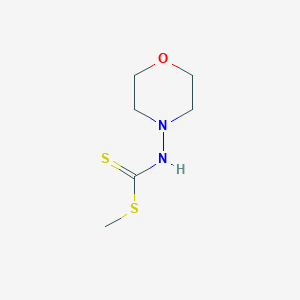
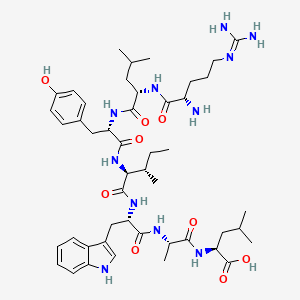
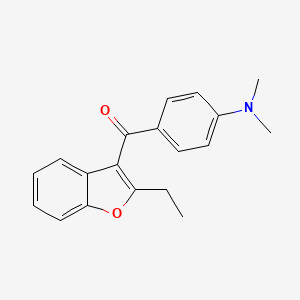
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
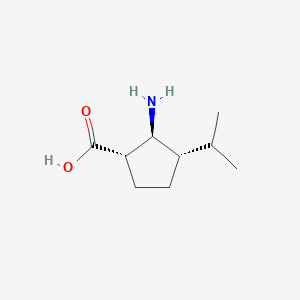
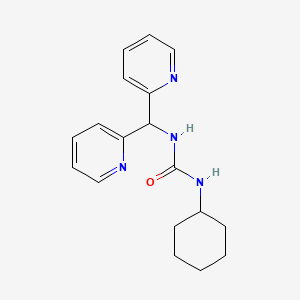
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
